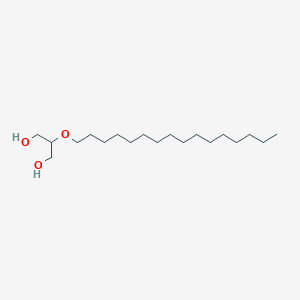
1,3-Propanediol, 2-(hexadecyloxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-(hexadecyloxy)- involves several steps. One common method starts with 1,3-benzylidene glycerol, which reacts with benzyl chloride in the presence of dry potassium hydroxide to yield 2-benzyloxy-1,3-benzylidene glycerol. This intermediate is then treated with methanolic hydrochloric acid to produce 2-benzyloxy-1,3-propanediol. The final step involves alkylation with hexadecyl bromide and potassium hydroxide, followed by catalytic hydrogenolysis to remove the benzyl group, resulting in 1,3-dihexadecyloxy-2-propanol .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-(hexadecyloxy)- typically involves glycerol hydrogenolysis via aqueous phase reforming. This method is preferred due to its low temperature requirement and high hydrogen yields, which make it a cost-effective and efficient process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-(hexadecyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. As an ester product, it can participate in esterification and transesterification reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hexadecyl bromide for alkylation, methanolic hydrochloric acid for hydrolysis, and palladium catalysts for hydrogenolysis . The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the final product.
Major Products Formed: The major products formed from these reactions include 1,3-dihexadecyloxy-2-propanol and other 1,3-disubstituted glycerols, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Propanediol, 2-(hexadecyloxy)- has a wide range of scientific research applications. In chemistry, it is used as a monomer to synthesize various polyesters, such as poly(propylene terephthalate) and poly(propylene isophthalate), through polycondensation reactions . In biology and medicine, it is studied for its potential role in regulating intestinal stem cells and gut microbiota, as well as its critical role in mast cell expansion . Industrially, it is used in the production of high-efficiency adsorption materials and as a stabilizer in the preparation of thin films .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(hexadecyloxy)- involves its interaction with specific molecular targets and pathways. For example, it plays a key role in the regulation of intestinal stem cells and gut microbiota by facilitating optimal mTORC1 activation . Additionally, its ester structure allows it to participate in various biochemical pathways, contributing to its diverse range of applications.
Comparison with Similar Compounds
1,3-Propanediol, 2-(hexadecyloxy)- can be compared with other similar compounds, such as 3-(hexadecyloxy)propane-1,2-diol and 2-O-hexadecylglycerol . While these compounds share similar structural features, 1,3-Propanediol, 2-(hexadecyloxy)- is unique due to its specific ester linkage and its ability to participate in a wider range of chemical reactions and applications .
List of Similar Compounds:- 3-(hexadecyloxy)propane-1,2-diol
- 2-O-hexadecylglycerol
- 1,2-Propanediol, 3-(hexadecyloxy)-
Properties
IUPAC Name |
2-hexadecoxypropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-19(17-20)18-21/h19-21H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPMVQRKUJKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513128 | |
| Record name | 2-(Hexadecyloxy)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1931-78-8 | |
| Record name | 2-(Hexadecyloxy)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


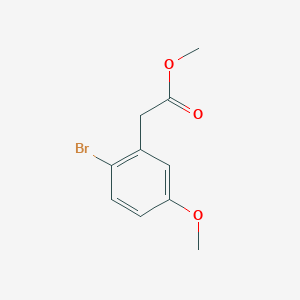
![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
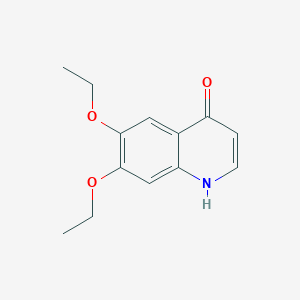

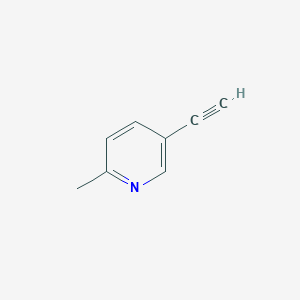
![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B174343.png)
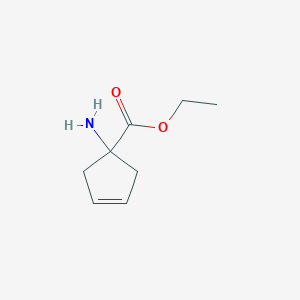
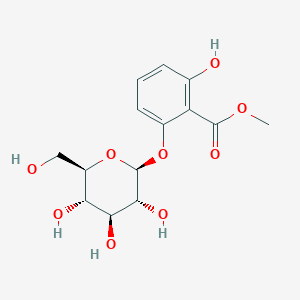
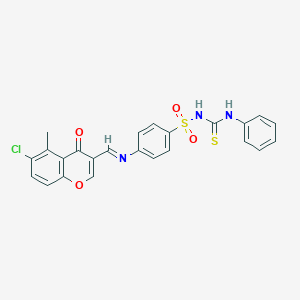

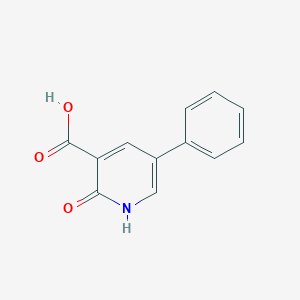
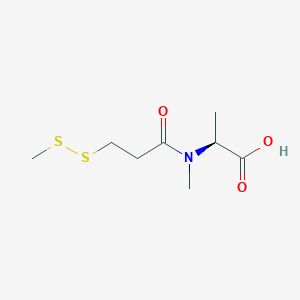
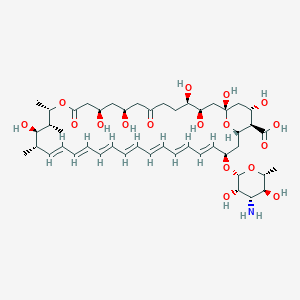
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
